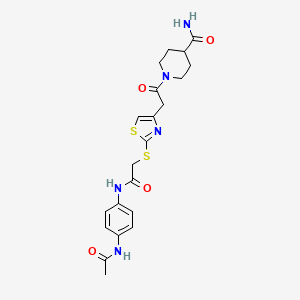

1-(2-(2-((2-((4-Acetamidophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

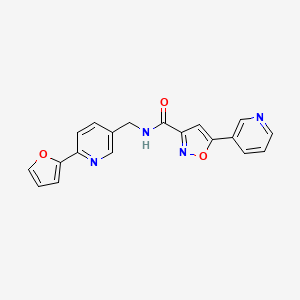

The compound contains several functional groups including an acetamidophenyl group, a thiazole ring, and a piperidine ring. These groups are common in many pharmaceutical compounds and could potentially contribute to a variety of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate thiazole and piperidine derivatives .Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. This ring is often found in biologically active compounds. The compound also contains a piperidine ring, which is a six-membered ring containing a nitrogen atom .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. For example, the amide group could participate in hydrolysis reactions, and the thiazole ring might undergo electrophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance the compound’s solubility in polar solvents .Scientific Research Applications

Synthesis and Characterization : This compound has been synthesized and characterized in various studies. For instance, Krauze et al. (2007) reported on the one-pot cyclocondensation process involving similar compounds, highlighting the synthetic pathways and chemical properties of these types of compounds (Krauze et al., 2007).

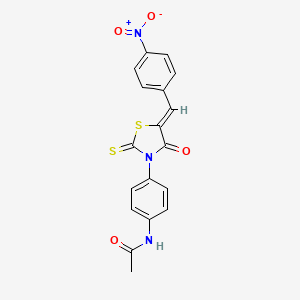

Anticancer Activity : Atta and Abdel-Latif (2021) investigated derivatives of the compound for their anticancer properties. They synthesized new derivatives and evaluated their cytotoxicity against various cell lines, finding that certain structures, especially those with thiazolidinone rings or thiosemicarbazide moieties, exhibit significant inhibitory activity (Atta & Abdel-Latif, 2021).

Antimicrobial Evaluation : Research by Talupur et al. (2021) involved synthesizing derivatives and conducting antimicrobial evaluation and docking studies. Their findings contribute to understanding the microbial resistance profiles of these compounds (Talupur et al., 2021).

Mycobacterium Tuberculosis Inhibition : A study by Jeankumar et al. (2013) focused on designing thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors, demonstrating the potential of these compounds in treating tuberculosis (Jeankumar et al., 2013).

Herbicidal Activities : Hu et al. (2009) synthesized novel piperidyl carboxamides and thiocarboxamides based on a similar structure, assessing their herbicidal activities. This research indicates the utility of such compounds in agricultural applications (Hu et al., 2009).

Antibacterial Activity : Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocycles, including similar compounds, and evaluated their antibacterial potentials, indicating the broad spectrum of biological activities these compounds possess (Iqbal et al., 2017).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

1-[2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4S2/c1-13(27)23-15-2-4-16(5-3-15)24-18(28)12-32-21-25-17(11-31-21)10-19(29)26-8-6-14(7-9-26)20(22)30/h2-5,11,14H,6-10,12H2,1H3,(H2,22,30)(H,23,27)(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIHPYIPLYYRDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357062.png)

![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one](/img/structure/B2357064.png)

![3-Pentan-3-ylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2357068.png)

![6-butyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2357071.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2357072.png)

![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/no-structure.png)

![2-(2-fluorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2357075.png)

![8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2357082.png)